2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound belongs to the fused heterocyclic class, integrating a [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a furan-2-yl group at position 2, a 3-methylphenyl moiety, and a 4-phenylpiperazinylmethyl group at position 3. Structurally, it shares similarities with triazolothiadiazoles and triazolothiazoles reported in pharmacological studies, which often exhibit antimicrobial, antifungal, or CNS-related activities due to their heterocyclic frameworks . The 4-phenylpiperazine moiety is notable for its role in modulating pharmacokinetic properties, such as blood-brain barrier penetration, which is critical for neuroactive agents .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(3-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-18-7-5-8-19(17-18)22(30-14-12-29(13-15-30)20-9-3-2-4-10-20)23-25(32)31-26(34-23)27-24(28-31)21-11-6-16-33-21/h2-11,16-17,22,32H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRUDSNRGMILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be formed by reacting the triazole intermediate with α-haloketones in the presence of a base.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Attachment of the Piperazine and Phenyl Groups: The final step involves the nucleophilic substitution reaction of the intermediate with 4-phenylpiperazine and 3-methylphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s diverse functional groups make it a candidate for the development of new materials with specific properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key substituents, core frameworks, and activities:
Structural and Functional Insights:
Core Heterocycles :
- The target compound’s triazolothiazole core differs from triazolothiadiazoles (e.g., ) by replacing a sulfur atom with a thiazole ring. This modification may alter electron distribution and binding affinity .
- Piperazine vs. Fluorophenyl Substitutions: Compared to G857-1881 , the 4-phenylpiperazine group in the target compound may enhance solubility and CNS activity, whereas fluorophenyl groups (as in ) increase lipophilicity and membrane permeability .
Pharmacological Activities: Antimicrobial Potential: Compounds with benzofuran-triazole hybrids () showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to chloramphenicol . The target compound’s furan and triazole motifs suggest similar mechanisms. Antifungal Targeting: Molecular docking in revealed that triazolothiadiazoles with pyrazole groups bind to 14-α-demethylase (PDB: 3LD6), a key enzyme in ergosterol synthesis. The target compound’s triazolothiazole core may exhibit analogous binding .
Synthetic Strategies: The target compound’s synthesis likely involves cyclocondensation, similar to ’s method for triazole-thione derivatives using KOH/ethanol . By contrast, employs Cu-catalyzed click chemistry for triazole-acetamide hybrids .
Research Findings and Hypotheses
Structural Determinants of Activity :
- The 4-phenylpiperazine group in the target compound may confer dual functionality: enhancing solubility via nitrogen basicity and enabling receptor interactions (e.g., serotonin or dopamine receptors) .
- The hydroxyl group at C6 could participate in hydrogen bonding with microbial enzymes or fungal cytochrome P450 targets, as seen in and .
Antifungal Mechanism: Docking studies in propose that triazolothiazoles may block 14-α-demethylase, disrupting ergosterol biosynthesis .
Comparative ADME Profiles: Piperazine-containing analogs (e.g., G857-1881) typically exhibit improved pharmacokinetics over non-piperazine derivatives, with higher oral bioavailability and CNS penetration . Fluorophenyl groups () may increase metabolic stability but reduce aqueous solubility compared to the target compound’s hydroxyl group .
Biological Activity
The compound 2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Furan Ring: A five-membered aromatic ring that contributes to the compound's reactivity.
- Triazole and Thiazole Moieties: These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine Derivative: The presence of a piperazine group enhances the compound's pharmacological profile by potentially improving receptor binding and activity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit phosphoinositide 3-kinases (PI3K), which are crucial in signaling pathways related to cell growth and metabolism .
- Antimicrobial Activity: Studies indicate that compounds with similar structures exhibit significant antimicrobial properties by disrupting bacterial cell wall synthesis or membrane integrity .
Biological Activity Data
1. Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of similar compounds, it was found that derivatives containing furan and thiazole rings demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
2. Anticancer Activity
Research has indicated that compounds with triazole and thiazole moieties can induce apoptosis in cancer cells through the activation of caspase pathways. One study reported that a related compound significantly reduced cell viability in human cancer cell lines while sparing normal cells .
Q & A
Q. What advanced techniques confirm antifungal mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
